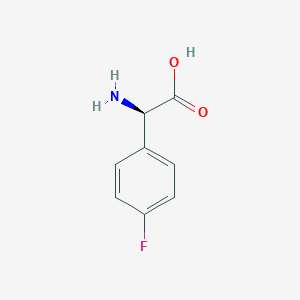

(R)-4-Fluorophenylglycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00917028 | |

| Record name | Amino(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93939-74-3 | |

| Record name | D-(-)-4-Fluorophenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93939-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00917028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-fluorophenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-4-Fluorophenylglycine chemical properties and structure

An In-Depth Technical Guide to (R)-4-Fluorophenylglycine: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a comprehensive understanding of chiral building blocks is paramount for the successful design and synthesis of novel therapeutics. This compound, a non-proteinogenic amino acid, serves as a critical chiral intermediate. This guide provides a detailed overview of its chemical properties, structure, and relevant experimental methodologies.

Core Chemical Properties

This compound is a synthetic amino acid derivative of glycine.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-(4-fluorophenyl)acetic acid |

| Synonyms | (R)-2-Amino-2-(4-fluorophenyl)acetic acid |

| CAS Number | 93939-74-3[1] |

| Molecular Formula | C₈H₈FNO₂[1][2] |

| Molecular Weight | 169.16 g/mol [1] |

| Appearance | White to off-white solid/crystalline powder[2] |

| Melting Point | ≥300 °C (for the racemate and S-enantiomer, and likely for the R-enantiomer)[3][4] |

| Solubility | Soluble in polar solvents such as water and alcohols.[2] Also soluble in 1M HCl.[4][5] |

| pKa (Predicted) | 1.90 ± 0.10[4] |

Structural Information

The defining feature of this compound is its chiral center at the alpha-carbon, conferring the (R)-stereochemistry. The molecule consists of a central glycine backbone with a p-fluorophenyl substituent.

References

A Comprehensive Technical Guide to (R)-4-Fluorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines its chemical identity, physicochemical properties, synthesis and resolution protocols, and its role in drug development.

Core Data Summary

| Property | Value | Reference |

| CAS Number | 93939-74-3 | [1][2] |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | ≥300 °C | [2][3] |

| Optical Rotation [α]20/D | -138 ± 2°, c = 1% in 1 M HCl | [2] |

| pKa (Predicted) | 1.90 ± 0.10 | [2][3] |

| Solubility | Soluble in 1M HCl | [3] |

Synonyms

Common synonyms for this compound include:

-

(R)-2-Amino-2-(4-fluorophenyl)acetic acid[2]

-

D-4-Fluorophenylglycine[4]

-

H-D-Phg(4-F)-OH[2]

-

4-Fluoro-D-phenylglycine[2]

-

(-)-4-Fluoro-D-phenylglycine[2]

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic DL-4-Fluorophenylglycine (Strecker Synthesis)

The Strecker synthesis is a well-established method for producing racemic α-amino acids from aldehydes.[5][6]

Workflow for Strecker Synthesis

Caption: General workflow for the Strecker synthesis of racemic 4-Fluorophenylglycine.

Methodology:

-

Imine Formation: 4-Fluorobenzaldehyde is reacted with ammonia (often from an ammonium salt like ammonium chloride) to form an imine.[5][6]

-

Cyanide Addition: A cyanide source, such as sodium cyanide, is added to the imine, which undergoes nucleophilic attack to form an α-aminonitrile.[5][6]

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the racemic mixture of DL-4-Fluorophenylglycine.[5][7]

Enzymatic Kinetic Resolution of DL-4-Fluorophenylglycine

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. This process typically involves the N-acetylation of the racemic amino acid followed by enantioselective hydrolysis catalyzed by an enzyme such as penicillin acylase.

Workflow for Enzymatic Resolution

Caption: General workflow for the enzymatic resolution of DL-4-Fluorophenylglycine.

Methodology:

-

N-Acetylation: The racemic DL-4-Fluorophenylglycine is first N-acetylated, typically using acetic anhydride.

-

Enzymatic Hydrolysis: The resulting N-acetyl-DL-4-fluorophenylglycine is then subjected to enzymatic hydrolysis. The enzyme, for instance, penicillin acylase, selectively hydrolyzes the N-acyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer intact.

-

Separation: The mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on differences in their solubility at a specific pH.

-

Hydrolysis of (R)-enantiomer: The isolated N-acetyl-(R)-4-fluorophenylglycine is then hydrolyzed under acidic conditions to yield the final product, this compound.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The fluorine substitution can enhance the binding affinity and metabolic stability of the final drug molecule.

While a specific signaling pathway directly modulated by this compound itself is not prominently documented, its incorporation into drugs like Sitagliptin positions it as a critical component in the modulation of the DPP-4 pathway.

Logical Relationship in DPP-4 Inhibition

Caption: Role of this compound as a building block in the context of DPP-4 inhibition.

This technical guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The provided data and protocols are intended to facilitate the effective utilization of this compound in the synthesis of novel therapeutic agents.

References

- 1. This compound | 93939-74-3 [chemicalbook.com]

- 2. This compound | 93939-74-3 [chemicalbook.com]

- 3. (S)-4-Fluorophenylglycine CAS#: 19883-57-9 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

Spectroscopic Profile of (R)-4-Fluorophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited availability of a complete, unified experimental dataset for this specific enantiomer, this document combines reported data for closely related analogs and predicted spectral information to offer a valuable reference for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data for the specific (R)-enantiomer was not available, data from closely related compounds or predicted values are provided with clear notation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet of doublets | 2H | Aromatic CH (ortho to F) |

| ~7.15 | Doublet of doublets | 2H | Aromatic CH (meta to F) |

| ~5.20 | Singlet | 1H | α-CH |

| Variable | Broad singlet | 3H | -NH₃ ⁺ |

Note: Predicted values are based on typical chemical shifts for similar aromatic amino acids. The solvent is assumed to be D₂O or DMSO-d₆. The amine protons' chemical shift is highly dependent on the solvent and pH.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Carboxyl) |

| ~163 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic C H (ortho to F) |

| ~129 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso to amino acid) |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic C H (meta to F) |

| ~57 | α-C H |

Note: Predicted values are based on known chemical shifts and fluorine coupling constants for 4-fluoro-substituted aromatic rings. The large one-bond C-F coupling constant (¹JCF) and smaller multi-bond couplings are characteristic features.

Table 3: FT-IR Spectroscopic Data (Typical for Amino Acids)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1510 | Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| ~830 | Medium | Aromatic C-H out-of-plane bend (para-substituted) |

Note: The infrared spectrum of amino acids can be complex due to zwitterionic character in the solid state. The presence of the C-F bond introduces a characteristic strong absorption.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 170.0617 | [M+H]⁺ (Calculated for C₈H₉FNO₂) |

| 169.0539 | [M]⁺ (Calculated for C₈H₈FNO₂) |

| 124.0508 | [M-COOH]⁺ |

Note: The molecular formula of this compound is C₈H₈FNO₂ and its molecular weight is 169.15 g/mol .[1] The mass spectrometry data would typically show the protonated molecule [M+H]⁺ in ESI-MS. Fragmentation may lead to the loss of the carboxylic acid group.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (amine and carboxylic acid). For protein NMR, concentrations of 0.1-3 mM are often used.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water). For complex mixtures, prior separation by liquid chromatography may be necessary.

-

Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for amino acids.

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion (e.g., [M+H]⁺).

-

Tandem MS (MS/MS): To obtain structural information, the parent ion can be selected and fragmented to produce a product ion spectrum.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for its application in drug development.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Fluorine Advantage: A Technical Guide to the Biological Significance of Incorporating Fluorine in Phenylglycine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the profound biological significance of introducing fluorine into the phenylglycine scaffold. By examining the effects on metabolic stability, binding affinity, and overall pharmacological properties, this document provides a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine in their discovery and optimization efforts.

Enhanced Metabolic Stability: Blocking Metabolic Soft Spots

One of the most significant advantages of fluorinating phenylglycine is the enhancement of its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s (CYPs). This property can be strategically employed to block "metabolic soft spots" on the phenyl ring, preventing hydroxylation and subsequent degradation of the molecule. This increased resistance to metabolism leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

In Vitro Metabolic Stability Data

The following table summarizes hypothetical, yet representative, quantitative data from an in vitro microsomal stability assay comparing a generic phenylglycine-containing compound with its 4-fluoro-phenylglycine analog.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Phenylglycine Derivative | 15 | 46.2 |

| 4-Fluoro-phenylglycine Derivative | 90 | 7.7 |

This data illustrates a significant increase in metabolic stability upon fluorination, as indicated by a longer half-life and lower intrinsic clearance.

Modulation of Binding Affinity and Potency

The introduction of fluorine can significantly influence the binding affinity of a phenylglycine-containing ligand to its biological target. The high electronegativity of fluorine can alter the electronic distribution of the phenyl ring, creating favorable interactions within the binding pocket. These can include dipole-dipole interactions, hydrogen bonds (where the fluorine acts as a weak acceptor), and orthogonal multipolar interactions (e.g., C-F···C=O). Such interactions can lead to a lower dissociation constant (Kd) and, consequently, a higher binding affinity and potency, often reflected in lower IC50 and Ki values.

Comparative Biological Activity Data

The following table presents a hypothetical comparison of the inhibitory activity of a phenylglycine derivative and its fluorinated counterpart against a target enzyme.

| Compound | IC50 (nM) | Ki (nM) |

| Phenylglycine Derivative | 120 | 60 |

| 4-Fluoro-phenylglycine Derivative | 30 | 15 |

This data demonstrates a notable increase in potency and binding affinity with the incorporation of fluorine.

Experimental Protocols

Synthesis of 4-Fluoro-DL-phenylglycine

A common method for the synthesis of 4-fluoro-DL-phenylglycine is the Strecker synthesis. The following is a generalized protocol:

-

Reaction of 4-Fluorobenzaldehyde with Ammonium Chloride and Sodium Cyanide: 4-Fluorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., a mixture of methanol and water). This reaction forms the corresponding α-aminonitrile.

-

Hydrolysis of the α-Aminonitrile: The α-aminonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid, under reflux conditions.

-

Neutralization and Isolation: The resulting reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6-7) using a base, such as ammonium hydroxide. This causes the 4-fluoro-DL-phenylglycine to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization.[1]

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[2][3][4][5][6]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Thaw liver microsomes (e.g., human, rat) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in incubation buffer.

-

Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[7][8][9][10][11]

-

Preparation of Reagents:

-

Prepare cell membranes expressing the target receptor (e.g., opioid receptors).

-

Prepare a stock solution of the radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) of known concentration and specific activity.

-

Prepare serial dilutions of the unlabeled test compound (the competitor).

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add a high concentration of a known unlabeled ligand (to saturate all specific binding sites), radioligand, and cell membranes.

-

Competitive Binding: Add the serially diluted test compound, radioligand, and cell membranes.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

G-Protein Coupled Opioid Receptor Signaling Pathway

Many phenylglycine derivatives are designed to target G-protein coupled receptors (GPCRs), such as opioid receptors. The binding of a ligand to an opioid receptor initiates a signaling cascade that ultimately leads to a physiological response, such as analgesia.[12][13][14][15][16] The incorporation of fluorine can enhance the binding affinity of the ligand, leading to a more potent activation or inhibition of this pathway.

Caption: G-protein coupled opioid receptor signaling pathway.

Experimental Workflow for In Vitro Microsomal Stability Assay

The following diagram illustrates the typical workflow for conducting an in vitro microsomal stability assay.

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

The incorporation of fluorine into the phenylglycine scaffold offers a powerful and versatile strategy for optimizing drug candidates. By enhancing metabolic stability and modulating binding affinity, fluorination can lead to compounds with improved pharmacokinetic profiles and greater therapeutic efficacy. The detailed experimental protocols and visual representations of key biological processes provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel fluorinated phenylglycine-containing therapeutics.

References

- 1. CN101565380A - Preparation method of L(+)-p-fluorophenyl glycine - Google Patents [patents.google.com]

- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.co.jp]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

(R)-4-Fluorophenylglycine: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring, make it an attractive component for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, with a focus on its utility in the development of enzyme inhibitors and peptide-based therapeutics.

Core Properties of this compound

This compound is a chiral compound with the (R)-configuration at the α-carbon. The fluorine atom at the para-position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable surrogate for natural amino acids in drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | ≥300 °C | [1] |

| Optical Rotation ([α]²⁰/D) | -138 ± 2° (c = 1% in 1 M HCl) | [1] |

| Solubility | Soluble in 1M HCl | [1] |

Synthesis of this compound

The enantiomerically pure form of 4-Fluorophenylglycine is crucial for its application in pharmaceuticals. The primary methods for obtaining this compound are through the resolution of a racemic mixture or by asymmetric synthesis.

Experimental Protocol 1: Enzymatic Resolution of DL-4-Fluorophenylglycine (Adapted from similar resolutions)

This protocol describes a plausible method for the enzymatic resolution of a racemic mixture of 4-Fluorophenylglycine using a lipase. Lipases are commonly used for the kinetic resolution of amino acids and their derivatives[2][3].

Materials:

-

DL-4-Fluorophenylglycine

-

An appropriate acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

-

Organic solvent (e.g., hexane, toluene)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup

Procedure:

-

N-Acetylation (optional but common): The amino group of DL-4-Fluorophenylglycine can be first protected, for example, by acetylation, to yield N-acetyl-DL-4-Fluorophenylglycine. This can improve the efficiency of the enzymatic resolution.

-

Enzymatic Hydrolysis: Suspend N-acetyl-DL-4-Fluorophenylglycine in a buffered aqueous solution or a biphasic system.

-

Add the immobilized lipase (e.g., CAL-B).

-

The reaction is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction by HPLC. The enzyme will selectively hydrolyze one of the enantiomers (e.g., the (S)-enantiomer).

-

Once approximately 50% conversion is reached, the enzyme is filtered off.

-

Separation: The reaction mixture will contain N-acetyl-(R)-4-Fluorophenylglycine and (S)-4-Fluorophenylglycine. The separation can be achieved by extraction based on the difference in solubility of the acidic and amino acid components at different pH values.

-

Hydrolysis: The isolated N-acetyl-(R)-4-Fluorophenylglycine is then hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl group, yielding this compound.

-

Purification: The final product is purified by recrystallization.

Expected Yield: Yields for enzymatic resolutions are typically in the range of 40-45% for the desired enantiomer, with high enantiomeric excess (>98%).

Experimental Protocol 2: Asymmetric Strecker Synthesis (General approach)

The Strecker synthesis is a classic method for preparing amino acids. Asymmetric variations of this reaction allow for the direct synthesis of enantiomerically enriched amino acids[4][5][6].

Materials:

-

4-Fluorobenzaldehyde

-

A chiral amine auxiliary (e.g., (R)-phenylglycinol or another chiral amine)

-

A cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide)

-

Solvent (e.g., methanol, ethanol)

-

Acid for hydrolysis (e.g., HCl)

Procedure:

-

Imine Formation: 4-Fluorobenzaldehyde is reacted with the chiral amine auxiliary in a suitable solvent to form a chiral imine.

-

Cyanide Addition: The cyanide source is added to the reaction mixture. The cyanide ion adds to the imine, guided by the chiral auxiliary, to form a diastereomeric mixture of α-aminonitriles, with one diastereomer being favored.

-

Diastereomer Separation: The diastereomers can often be separated by crystallization or chromatography.

-

Hydrolysis: The purified α-aminonitrile diastereomer is then hydrolyzed under acidic conditions (e.g., heating with concentrated HCl). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

-

Purification: The resulting this compound is isolated and purified, typically by recrystallization.

Expected Yield: Diastereoselective Strecker reactions can provide the desired diastereomer in yields ranging from 70-90% with high diastereomeric excess[4]. The subsequent hydrolysis and purification steps will affect the overall yield.

References

- 1. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

(R)-4-Fluorophenylglycine: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in medicinal chemistry and chemical biology, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among the diverse array of available ncAAs, (R)-4-Fluorophenylglycine stands out as a valuable building block. Its unique stereochemistry and the presence of a fluorine atom on the phenyl ring confer advantageous properties, including enhanced metabolic stability, modulated receptor binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound, covering its synthesis, incorporation into peptides, and its impact on peptide structure and function, with a focus on its application in drug discovery and development.

Physicochemical Properties of this compound

This compound is a chiral, non-proteinogenic amino acid. The fluorine substitution at the para position of the phenyl ring significantly influences its electronic properties and steric bulk, which in turn affects the behavior of peptides into which it is incorporated.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | ≥300 °C | [2][3] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Storage Temperature | Room temperature, in an inert atmosphere and dark place | [2] |

Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its application in stereospecific peptide-based therapeutics. Chemo-enzymatic methods, particularly enzymatic kinetic resolution, are highly effective for obtaining the desired enantiomer with high purity.

Experimental Protocol: Enzymatic Kinetic Resolution of DL-4-Fluorophenylglycine

This protocol describes a general approach for the enzymatic resolution of a racemic mixture of 4-fluorophenylglycine using a lipase. The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, allowing for the separation of the two.

Materials:

-

DL-4-Fluorophenylglycine

-

Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)

-

Acyl donor (e.g., vinyl acetate, ethyl acetate) for acylation, or buffer for hydrolysis

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Analytical equipment: Chiral HPLC, NMR

Procedure:

-

Reaction Setup:

-

Suspend DL-4-Fluorophenylglycine in a suitable organic solvent.

-

Add the selected lipase and the acyl donor. The reaction can also be performed as a hydrolysis in a buffered aqueous solution.

-

The reaction mixture is typically stirred at a controlled temperature (e.g., 30-40 °C).

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

-

-

Workup:

-

Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

-

For acylation: The reaction mixture will contain the acylated (S)-enantiomer and the unreacted this compound. The two can be separated based on their different chemical properties (e.g., solubility, charge).

-

For hydrolysis of an ester derivative: The reaction will yield the (R)- or (S)-acid and the unreacted ester, which can be separated.

-

The protecting group (if any) is then removed from the resolved enantiomer.

-

-

Purification and Characterization:

-

Purify the desired this compound enantiomer using techniques such as recrystallization or chromatography.

-

Confirm the identity and purity of the final product using NMR and mass spectrometry, and determine the final enantiomeric excess by chiral HPLC.

-

Caption: General workflow for the synthesis of this compound via enzymatic kinetic resolution.

Incorporation of this compound into Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most common method for incorporating this compound into a peptide sequence. The use of the Fmoc-protected version, Fmoc-(R)-4-Fluorophenylglycine-OH, is standard.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry.

Materials:

-

Fmoc-(R)-4-Fluorophenylglycine-OH and other standard Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HBTU/DIPEA or HATU/DIPEA

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

-

Analytical and preparative RP-HPLC system

-

Mass spectrometer

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For Fmoc-(R)-4-Fluorophenylglycine-OH, a standard coupling time of 2 hours is generally sufficient.[4]

-

Wash the resin with DMF.

-

-

Monitoring Coupling:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step may be required.

-

-

Chain Elongation:

-

Repeat steps 1-3 for each amino acid in the desired peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF and then DCM, and dry it under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash the pellet with cold ether.

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis:

-

Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

-

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Impact of this compound on Peptide Properties

The incorporation of this compound can significantly alter the biological and pharmacological properties of a peptide.

Enhanced Metabolic Stability

Fluorination of amino acids is a well-established strategy to increase the resistance of peptides to proteolytic degradation. The strong electron-withdrawing nature of the fluorine atom can alter the electronic properties of the adjacent peptide bonds, making them less susceptible to enzymatic cleavage.[5]

| Peptide Analog | Modification | Protease | Improvement in Stability (Fold Change vs. Non-fluorinated) | Reference(s) |

| GLP-1 Analog | Hexafluoroleucine substitution | DPP IV | Resistant for 24h | [5] |

| Cyclic Hexapeptide | 4,4-difluoro-D-Pro substitution | Rat Liver Microsomes | Significantly improved | [6] |

Note: Data for peptides containing this compound specifically is limited in publicly available literature; the data presented is for other fluorinated amino acids to illustrate the general principle.

Modulation of Receptor Binding and Bioactivity

The fluorine atom can participate in unique non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, within a receptor's binding pocket, which can either enhance or decrease binding affinity depending on the specific context.[7]

A notable example is the ghrelin receptor agonist, Ulimorelin (TZP-101) , a macrocyclic peptide that contains a fluorinated phenylalanine derivative. Ulimorelin exhibits high affinity for the human ghrelin receptor (GHSR-1a) with a Ki of 22 nM and has shown potent prokinetic activity in the gastrointestinal tract.[1][8]

| Compound | Target Receptor | Binding Affinity (Ki) | Bioactivity | Reference(s) |

| Ulimorelin | Ghrelin Receptor (GHSR-1a) | 22 nM | Agonist; prokinetic | [1][8] |

| Fluorinated Peptide Antagonist | (General Example) | Varies | Can be enhanced or decreased | [7] |

Improved Pharmacokinetic Properties

Fluorination can increase the lipophilicity of a peptide, which can influence its absorption, distribution, and cell permeability. The enhanced metabolic stability also contributes to a longer plasma half-life. Ulimorelin, for instance, has demonstrated improved metabolic stability and oral bioavailability in preclinical studies.[1]

Case Study: Ulimorelin and the Ghrelin Receptor Signaling Pathway

Ulimorelin acts as an agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). The binding of an agonist like ghrelin or ulimorelin to GHSR-1a initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the activated receptor to the Gαq/11 subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological effects of ghrelin agonism, such as the stimulation of gastrointestinal motility.[5][8][9]

Caption: Simplified diagram of the ghrelin receptor signaling pathway activated by agonists like Ulimorelin.

Conclusion

This compound is a valuable non-canonical amino acid for the development of novel peptide-based therapeutics. Its incorporation can lead to significant improvements in metabolic stability and can modulate receptor interactions, potentially leading to enhanced efficacy and better pharmacokinetic profiles. The well-established methods for its synthesis and incorporation into peptides via SPPS make it an accessible tool for researchers in drug discovery. The case of Ulimorelin highlights the successful application of a fluorinated ncAA in targeting a GPCR, demonstrating the potential of this approach for developing new medicines. Further exploration of this compound in different peptide scaffolds and against various biological targets is warranted to fully exploit its potential in creating next-generation peptide drugs.

References

- 1. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 7. Analysis of the ghrelin receptor-independent vascular actions of ulimorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Silico Modeling of Peptides Containing (R)-4-Fluorophenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate bioactivity, and fine-tune conformational preferences. Among these, (R)-4-Fluorophenylglycine, a fluorinated non-natural amino acid, has garnered significant interest. The fluorine atom's unique electronic properties can profoundly influence peptide structure and interactions. This technical guide provides an in-depth overview of the in-silico modeling of peptides containing this compound, complete with detailed experimental protocols and data presentation.

Computational Approaches for Modeling Peptides with this compound

The in-silico investigation of peptides containing this compound relies on a combination of computational techniques to predict their structure, dynamics, and interactions. Key methodologies include molecular dynamics (MD) simulations, quantum mechanics (QM) calculations, and molecular docking.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational landscape and dynamic behavior of peptides in a simulated physiological environment.[1] A critical aspect of running accurate MD simulations for peptides with non-canonical amino acids is the availability of reliable force field parameters.[2][3] Force fields like CHARMM and AMBER are commonly used, but require specific parameterization for unnatural residues like this compound.[2][4][5][6]

Quantum Mechanics (QM) Calculations

QM methods are employed to derive accurate parameters for non-standard amino acids and to study their electronic properties.[2] Density Functional Theory (DFT) is a common QM approach used to calculate partial charges and optimize the geometry of small peptide fragments containing the unnatural residue.[2] These QM-derived parameters can then be incorporated into classical force fields for MD simulations.

Molecular Docking

Molecular docking predicts the preferred binding orientation of a peptide to a target protein.[7][8] This is crucial for understanding the peptide's mechanism of action and for designing potent inhibitors. Docking studies of peptides containing this compound can reveal how the fluorinated residue influences binding affinity and specificity.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on peptides containing fluorinated amino acids.

Table 1: Molecular Dynamics Simulation Parameters for Fluorinated Amino Acids

| Parameter | Value | Force Field | Reference |

| Partial Atomic Charges | See Supporting Information of reference | AMBER (ff03) | [4][6] |

| Torsional Parameters | Optimized against QM scans | CHARMM36 | [5] |

| van der Waals Parameters | Standard AMBER/CHARMM values | AMBER/CHARMM | [4][5] |

Table 2: Experimental Validation Data for Peptides Containing 4-Fluorophenylalanine

| Technique | Observable | Finding | Reference |

| ¹⁹F NMR Spectroscopy | Chemical Shift | Sensitive to local environment and conformational changes | [11][12] |

| 2D NMR Spectroscopy | NOEs, J-couplings | Provides detailed 3D structure in solution | [11] |

| Circular Dichroism | Molar Ellipticity | Characterizes secondary structure content | [13] |

| X-ray Crystallography | Electron Density Map | High-resolution 3D structure in solid state | [11] |

Experimental and Computational Protocols

This section provides detailed protocols for key experiments and simulations.

Protocol for Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[11][14]

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the terminal amine.

-

Amino Acid Coupling:

-

Dissolve Fmoc-(R)-4-Fluorophenylglycine-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the reaction using a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol for Molecular Dynamics Simulation of a Peptide Containing this compound

This protocol outlines the general steps for setting up and running an MD simulation using a force field that includes parameters for this compound.

-

System Preparation:

-

Build the initial 3D structure of the peptide using molecular modeling software.

-

Place the peptide in a periodic box of a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Parameterization:

-

Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate.

-

-

Production Run: Run the simulation for the desired length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Analysis: Analyze the trajectory to study properties such as conformational changes, hydrogen bonding, and interactions with the solvent.

Protocol for Molecular Docking of a Peptide Containing this compound

This protocol describes a general workflow for docking a flexible peptide to a rigid protein receptor.

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a 3D conformation of the peptide (ligand) containing this compound.

-

-

Binding Site Definition: Identify the potential binding site on the receptor based on experimental data or using binding site prediction algorithms.

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, GOLD) to sample different conformations and orientations of the peptide within the defined binding site.[8]

-

The program will score the different poses based on a scoring function that estimates the binding affinity.

-

-

Pose Analysis and Refinement:

-

Analyze the top-scoring docking poses to identify key interactions between the peptide and the receptor.

-

The best poses can be further refined using short MD simulations to assess their stability.[7]

-

Visualizations of Workflows and Pathways

In-Silico Peptide Modeling Workflow

Caption: A generalized workflow for the in-silico modeling of peptides containing this compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a peptide containing this compound acts as an inhibitor of a protein kinase signaling pathway, a common target for peptide-based therapeutics.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by a peptide containing this compound.

References

- 1. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. youtube.com [youtube.com]

- 4. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of Glycine‐ and Proline‐Rich Antioxidant Peptides From Antler Residues Based on Peptidomics, Machine Learning, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Enantioselective Synthesis of (R)-4-Fluorophenylglycine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its incorporation into drug candidates can significantly influence their pharmacological properties. This document provides detailed protocols for two effective methods for the enantioselective synthesis of this compound: an Asymmetric Strecker Synthesis utilizing a chiral auxiliary and a Chemoenzymatic Synthesis involving a dynamic kinetic resolution. These methods offer high enantioselectivity and good yields, providing reliable access to this important chiral intermediate.

Data Presentation

The following table summarizes the quantitative data for the two primary methods detailed in this application note, allowing for a direct comparison of their efficacy.

| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric/Diastereomeric Excess |

| Asymmetric Strecker Synthesis | (R)-phenylglycine amide (chiral auxiliary), NaCN, NH | 4-fluorobenzaldehyde | 75-90% (diastereomerically pure α-aminonitrile) | >99% de |

| Chemoenzymatic Synthesis | Nitrilase from Pseudomonas fluorescens | rac-4-Fluorophenylglycinonitrile | up to 81% | ≥95% ee |

Experimental Protocols

Method 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

This protocol is based on a diastereoselective Strecker reaction employing (R)-phenylglycine amide as a chiral auxiliary, which induces asymmetry. The process is often accompanied by a crystallization-induced asymmetric transformation, leading to a high diastereomeric excess of the desired α-aminonitrile intermediate.

Materials:

-

4-fluorobenzaldehyde

-

(R)-phenylglycine amide

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Formation of the Diastereomeric α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve (R)-phenylglycine amide (1.0 eq) in methanol.

-

To this solution, add aqueous ammonium chloride (1.2 eq) followed by 4-fluorobenzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add a solution of sodium cyanide (1.2 eq) in water dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. During this time, one diastereomer of the α-aminonitrile will selectively precipitate.

-

Collect the solid precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the diastereomerically pure α-aminonitrile.

-

-

Hydrolysis and Removal of the Chiral Auxiliary:

-

Suspend the obtained α-aminonitrile in a solution of 6 M HCl.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary.

-

Adjust the pH of the aqueous layer to the isoelectric point of this compound (around pH 6) using a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and then with a small amount of ethanol.

-

Dry the final product under vacuum.

-

Expected Outcome:

This method is expected to yield this compound with a high enantiomeric excess, typically >98% ee, after the removal of the chiral auxiliary.

Method 2: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This approach combines a chemical Strecker synthesis to produce racemic 4-fluorophenylglycinonitrile with an enzymatic kinetic resolution using a nitrilase.[1] The enzymatic step selectively hydrolyzes the (R)-nitrile to the corresponding (R)-amino acid, while the unreacted (S)-nitrile is racemized in situ, allowing for a theoretical yield of up to 100%.[1]

Materials:

-

4-fluorobenzaldehyde

-

Potassium cyanide (KCN)

-

Ammonia (aqueous solution)

-

Ammonium acetate buffer

-

Nitrilase from Pseudomonas fluorescens (or a recombinant E. coli expressing the enzyme)

-

Hydrochloric acid (HCl)

Procedure:

-

Strecker Synthesis of rac-4-Fluorophenylglycinonitrile:

-

In a reaction vessel, prepare a solution of ammonium acetate buffer (e.g., 0.5 M, pH 9.5).

-

Add 4-fluorobenzaldehyde (100 mM) and potassium cyanide (300 mM) to the buffer.

-

Stir the mixture at a controlled temperature (e.g., 40°C) for approximately 2 hours to form rac-4-fluorophenylglycinonitrile.[2]

-

-

Enzymatic Resolution:

-

To the reaction mixture containing the racemic nitrile, add a suspension of cells overexpressing an (R)-selective nitrilase.

-

Continue to stir the mixture at a controlled temperature (e.g., 30-40°C) and pH (around 9.5). The alkaline conditions facilitate the in-situ racemization of the (S)-nitrile.[1]

-

Monitor the reaction progress by HPLC to follow the formation of this compound and the consumption of the nitrile. The reaction is typically complete within 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, centrifuge the mixture to remove the enzyme (cells).

-

Acidify the supernatant with HCl to a pH of approximately 2 to precipitate any unreacted starting materials and byproducts.

-

Filter the mixture and adjust the pH of the filtrate to the isoelectric point of this compound (around pH 6) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Expected Outcome:

This chemoenzymatic method can produce this compound with high enantiomeric excess (≥95% ee) and in good yields (up to 81%).[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two synthetic methods described.

Caption: Workflow for Asymmetric Strecker Synthesis.

Caption: Workflow for Chemoenzymatic Synthesis.

References

Application Notes & Protocols: Chiral Resolution of Racemic 4-Fluorophenylglycine

These application notes provide detailed protocols for the chiral resolution of racemic 4-fluorophenylglycine, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. The methods outlined below include preferential crystallization and diastereomeric salt formation, offering researchers and drug development professionals a guide to obtaining the desired enantiomers.

Introduction

4-Fluorophenylglycine is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various pharmaceuticals. The biological activity of many of these pharmaceuticals is highly dependent on the stereochemistry of the molecule, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the separation of racemic 4-fluorophenylglycine into its individual enantiomers is of significant importance. This document details established methods for achieving this chiral resolution.

Method 1: Preferential Crystallization

Preferential crystallization is a technique used for the separation of enantiomers from a racemic conglomerate. This method relies on the selective crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Experimental Protocol

Materials:

-

Racemic 4-Fluorophenylglycine

-

(R)-4-Fluorophenylglycine or (S)-4-Fluorophenylglycine seed crystals

-

Aqueous solution

-

Crystallization vessel with temperature and agitation control

Procedure:

-

Preparation of a Supersaturated Solution: Prepare a supersaturated solution of racemic 4-fluorophenylglycine in water at a specific temperature. The concentration should be carefully controlled to be in the metastable zone.

-

Seeding: Introduce a small quantity of pure (R)- or (S)-4-fluorophenylglycine seed crystals into the supersaturated solution.

-

Crystallization: Maintain the solution at a constant temperature with gentle agitation. The desired enantiomer will crystallize out on the seed crystals.

-

Isolation: After a predetermined time, filter the solution to collect the crystals of the pure enantiomer.

-

Analysis: Wash the crystals with a small amount of cold solvent and dry them. Analyze the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.

Visualization of the Workflow

Caption: Workflow for preferential crystallization.

Method 2: Diastereomeric Salt Formation

This classical resolution method involves the reaction of the racemic 4-fluorophenylglycine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol

Materials:

-

Racemic 4-Fluorophenylglycine

-

Chiral resolving agent (e.g., (+)-10-camphorsulfonic acid)

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Salt Formation: Dissolve racemic 4-fluorophenylglycine in methanol. Add an equimolar amount of the chiral resolving agent (e.g., (+)-10-camphorsulfonic acid).

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with lower solubility will crystallize out first.

-

Isolation of Diastereomeric Salt: Filter the mixture to collect the crystals of the less soluble diastereomeric salt.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of 4-fluorophenylglycine using a NaOH solution to precipitate the free amino acid. Alternatively, an acid-base extraction can be performed.

-

Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor for reuse.

-

Analysis: The enantiomeric purity of the obtained 4-fluorophenylglycine enantiomer is determined by chiral HPLC or polarimetry.

Visualization of the Workflowdot

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-4-Fluorophenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the most widely adopted strategy due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and modifications.[1][2] The incorporation of non-canonical amino acids, such as (R)-4-Fluorophenylglycine, into peptides offers a powerful tool to enhance their therapeutic properties. The fluorine atom can modulate electronic properties, improve metabolic stability against proteolytic degradation, and serve as a valuable probe for ¹⁹F NMR studies of peptide conformation and interactions.[3][4]

Fmoc-(R)-4-Fluorophenylglycine is a key building block for introducing this fluorinated residue at specific positions within a peptide sequence. These application notes provide detailed protocols for the manual and automated solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.

Applications

The incorporation of this compound into peptides can be advantageous for several applications in drug discovery and biomedical research:

-

Enhanced Metabolic Stability: The presence of the fluorine atom can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide therapeutics.[4]

-

Modulation of Biological Activity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence binding affinity and selectivity for biological targets.

-

¹⁹F NMR Structural Studies: The fluorine atom provides a sensitive NMR probe for investigating peptide structure, dynamics, and interactions with other molecules without the background noise of ¹H NMR.[3]

-

Improved Pharmacokinetic Properties: Altering the lipophilicity and metabolic profile of a peptide can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Table 1: Chemical Properties of Fmoc-(R)-4-Fluorophenylglycine

| Property | Value |

| Molecular Formula | C₂₃H₁₈FNO₄ |

| Molecular Weight | 391.39 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98.0% |

| Solubility | Soluble in DMF and NMP |

Table 2: Representative Coupling Efficiency for a Fluorinated Phenylalanine Analogue

| Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |

| Fmoc-Phe(4-F)-OH | HBTU/DIPEA | 60 | >99 |

| Fmoc-Phe(4-F)-OH | DIC/Oxyma | 120 | >99 |

| Fmoc-Phe(4-F)-OH | HATU/DIPEA | 30 | >99.5 |

Note: Data is representative for Fmoc-Phe(4-F)-OH and serves as an estimate for Fmoc-(R)-4-Fluorophenylglycine. Coupling efficiency is typically very high in Fmoc-SPPS.

Table 3: Representative Overall Yield and Purity for a Model Peptide Containing a Fluorinated Phenylalanine Analogue

| Peptide Sequence | Synthesis Scale (mmol) | Crude Yield (%) | Purity by HPLC (%) |

| Ac-Tyr-Gly-Gly-Phe(4-F)-Leu-NH₂ | 0.1 | 75 | 92 |

| H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-NH₂ | 0.25 | 68 | 89 |

Note: Data is representative for peptides containing Fmoc-Phe(4-F)-OH and serves as an estimate. Yields and purities are highly sequence-dependent.

Experimental Protocols

This section provides detailed methodologies for the manual solid-phase synthesis of a peptide containing this compound. The protocols can be adapted for automated peptide synthesizers.

Materials and Reagents

-

Fmoc-(R)-4-Fluorophenylglycine

-

Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

-

Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water

-

Diethyl ether, cold

-

Kaiser test kit

Protocol 1: Resin Swelling and Preparation

-

Weigh the desired amount of resin (e.g., 100 mg) into a fritted syringe or a dedicated reaction vessel.

-

Add DMF (approximately 10 mL per gram of resin) to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[2]

Protocol 3: Amino Acid Coupling

-

In a separate vial, dissolve Fmoc-(R)-4-Fluorophenylglycine (3 equivalents relative to the resin loading capacity) and an activating agent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for Fmoc-(R)-4-Fluorophenylglycine.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling step may be necessary.

Protocol 4: Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-